methyl (3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
Description
The compound methyl (3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate is a heterocyclic organic molecule featuring:
- Indole core: A 1H-indol-1-yl group substituted at the 3-position.
- Trioxotetrahydropyrimidinylidene moiety: A 2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene group linked via an ethylene bridge to the indole.
- 3,5-Dimethylphenyl substituent: Positioned at the 1-site of the pyrimidinylidene ring.
- Methyl acetate ester: Attached to the indole nitrogen.
Molecular Formula: Estimated as C₂₃H₂₁N₃O₅ (based on substitution patterns in ). Molar Mass: ~419.4 g/mol. Key Features: The 3,5-dimethylphenyl group enhances steric bulk and lipophilicity compared to simpler alkyl substituents.
Properties
IUPAC Name |
methyl 2-[3-[(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-14-8-15(2)10-17(9-14)27-23(30)19(22(29)25-24(27)31)11-16-12-26(13-21(28)32-3)20-7-5-4-6-18(16)20/h4-12H,13H2,1-3H3,(H,25,29,31)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDSOLZJAQKMP-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)OC)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)OC)/C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365439 | |
| Record name | AC1LYKG8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6066-78-0 | |
| Record name | AC1LYKG8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
Analog 1 : Methyl {3-[(1-Ethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate (CAS 640258-14-6)
- Molecular Formula : C₁₈H₁₇N₃O₅
- Molar Mass : 355.34 g/mol
- Substituent : Ethyl group at the pyrimidinylidene 1-position.
- Comparison: The target compound replaces ethyl with 3,5-dimethylphenyl, increasing molar mass by ~64 g/mol. Steric hindrance may reduce solubility but improve binding specificity in hydrophobic pockets.
Analog 2 : (4E)-2-Acetyl-4-benzylidene-5-methyl-2,4-dihydro-3H-pyrazol-3-one Derivatives
- Example : (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
- Molecular Formula : C₁₃H₁₁N₃O₄
- Molar Mass : 273.24 g/mol
- Key Groups : Pyrazolone ring, nitro substituent.
- Pyrazolone derivatives exhibit lower molecular weights (~273 vs. ~419 g/mol), suggesting better compliance with Lipinski’s Rule of Five.
Analog 3 : (Indol-2-yl)-(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanone
- Molecular Features : Trifluoromethylpyrazole linked to indole.
- Comparison: The trifluoromethyl group in Analog 3 enhances metabolic stability and electronegativity, whereas the target compound’s dimethylphenyl group prioritizes aromatic interactions. The acetate ester in the target compound may act as a prodrug, unlike the methanone group in Analog 3.
Physicochemical Properties (Inferred)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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